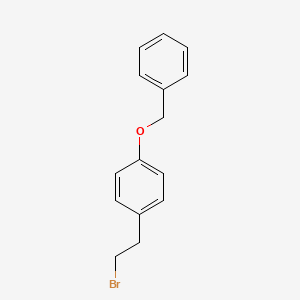

1-(Benzyloxy)-4-(2-bromoethyl)benzene

Übersicht

Beschreibung

“1-(Benzyloxy)-4-(2-bromoethyl)benzene” is also known as "Benzyl 2-Bromoethyl Ether" . It has a molecular formula of C9H11BrO and a molecular weight of 215.09 g/mol . It is also referred to by other names such as “2-bromoethoxy methyl benzene”, “2-benzyloxy-1-bromoethane”, “benzyloxyethyl bromide”, and “benzene, 2-bromoethoxy methyl” among others .

Synthesis Analysis

The synthesis of “this compound” could involve the use of catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation . Another possible method involves a three-step synthesis from ethylbenzene using various reagents .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC=C(C=C1)COCCBr . This notation provides a way to describe the structure of a chemical species using short ASCII strings.Chemical Reactions Analysis

The chemical reactions involving “this compound” could include its use in controlled radical polymerization of styrene . It can also be used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .Physical and Chemical Properties Analysis

“this compound” is a yellow liquid with a boiling point of 95°C . It has a density of 1.356 and a refractive index of 1.56 . It is soluble in alcohol, ether, and benzene .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

KHSO4-Catalyzed Synthesis : 1-(Benzyloxy)-4-(2-bromoethyl)benzene is synthesized using KHSO4 under solvent-free conditions. This method is notable for its economical and green approach, eliminating the need for transition-metal catalysts or solvents (Joshi, Suresh, & Adimurthy, 2013).

Intermediate in Organic Synthesis : This compound serves as an important intermediate in organic synthesis. It is particularly useful in pharmaceutical industries, pesticide preparation, and the creation of organic materials (H. We, 2015).

Influence on Elimination Kinetics : The compound shows interesting behavior in gas-phase elimination kinetics, particularly in terms of anchimeric assistance provided by the phenyl group. This aspect is significant for understanding reaction mechanisms (Chuchani & Martín, 1990).

Material Science and Electronics

Fluorescence Properties : this compound exhibits specific fluorescence properties. This characteristic can be leveraged in the development of materials with advanced optical properties (Liang Zuo-qi, 2015).

Electron Transfer Applications : The compound has been used in the design and synthesis of highly charged cation-radical salts. These salts act as efficient "electron sponges," indicating potential applications in electronic and electrochemical devices (Rathore, Burns, & Deselnicu, 2001).

Nanoribbon Precursors : The compound serves as a precursor for the bottom-up synthesis of graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, essential for advanced material science applications (Patil, Uthaisar, Barone, & Fahlman, 2012).

Organic Chemistry

Polymer and Dendrimer Synthesis : It plays a role in the modular construction of dendritic carbosilanes, offering a versatile approach to the assembly and organization of connectivity in dendrimer synthesis (Casado & Stobart, 2000).

Benzylation of Alcohols : The compound is involved in the synthesis of benzylation agents for alcohols, highlighting its role in various organic reactions (Poon & Dudley, 2006).

Formation of Vinyl Compounds : It participates in reactions leading to the formation of vinyl compounds, which are crucial in various synthetic pathways (Fleming et al., 2005).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOBEVFCFUMCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586273 | |

| Record name | 1-(Benzyloxy)-4-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52446-52-3 | |

| Record name | 1-(Benzyloxy)-4-(2-bromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.